molecular formula C6H13Cl2N3S B3165148 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride CAS No. 89677-01-0

4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B3165148
CAS No.: 89677-01-0
M. Wt: 230.16
InChI Key: BHCHUXXNTHWMGJ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride (CAS: 89677-01-0) is a thiazole derivative characterized by a 1,3-thiazol-2-amine core substituted with a 3-aminopropyl group at the 4-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Its molecular structure combines the electron-rich thiazole ring with a flexible aminopropyl chain, enabling diverse interactions with biological targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminopropyl)-1,3-thiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c7-3-1-2-5-4-10-6(8)9-5;;/h4H,1-3,7H2,(H2,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHUXXNTHWMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1,3-thiazole with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride exhibit notable antimicrobial properties. For instance, derivatives of thiazole compounds have shown significant activity against various pathogenic microorganisms, including bacteria and fungi. Studies suggest that these compounds may serve as effective anti-infective agents due to their ability to inhibit microbial growth .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismsMIC (µg/mL)
This compoundAntibacterialStaphylococcus aureus, E. coli25
2-Amino-thiazoleAntifungalCandida albicans, Aspergillus niger32–42
4-MethylthiazoleAntiviralVarious viral strainsN/A

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. A study focused on N,4-diaryl-1,3-thiazole-2-amines demonstrated that certain derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that similar thiazole derivatives could be explored for their antiproliferative effects against various cancer cell lines .

Case Study: Tubulin Inhibition

In a series of experiments, a derivative of thiazole was found to effectively inhibit tubulin polymerization in human cancer cell lines, showcasing its potential as a lead compound in cancer therapy.

Neurological Applications

The thiazole ring structure is known for its interaction with muscarinic acetylcholine receptors (mAChRs), which play a crucial role in neurotransmission. Compounds like this compound may be investigated for their effects on mAChRs, potentially leading to new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1,3-thiazol-2-amine backbone but differ in substituents and functional groups:

Compound Name Substituents at 4-Position Salt Form Key Features
4-(3-Aminopropyl)-1,3-thiazol-2-amine 3-Aminopropyl Dihydrochloride Flexible alkyl chain; high solubility due to dihydrochloride
N-(4-Chlorophenyl)-4-(acenaphthylenyl)-1,3-thiazol-2-amine (3f) Acenaphthylenyl + 4-chlorophenyl None Bulky aromatic substituents; high melting point (211–214°C)
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine 4-Methyl + propan-1-amine Dihydrochloride Shorter alkyl chain; methyl group reduces basicity
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide 3,4-Dichlorophenyl + carboxamide None Chlorinated aryl group; carboxamide enhances polarity
4-Phenyl-1,3-thiazol-2-amine (1) Phenyl None Simplest aryl derivative; foundational for hybrid analogues

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but dihydrochloride salts generally exhibit higher melting points than free bases. Compound 3g (carboxylic acid derivative): Melts at 323–326°C due to hydrogen bonding . Compound 3h (methyl ester): Melts at 258–261°C, illustrating the impact of ester groups .
  • Solubility : The dihydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogues like 4-phenyl-1,3-thiazol-2-amine .

Biological Activity

4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in numerous biological activities. The presence of the aminopropyl group enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C5H10Cl2N2S\text{C}_5\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

Target Interactions

This compound interacts with various cellular targets, including nucleic acids and proteins. Its mechanism involves hydrogen bonding and electrostatic interactions, similar to other aminopropyl-based compounds.

Biochemical Pathways

This compound is involved in several physiological activities, particularly through its modulation of polyamines like spermidine. These interactions can influence growth, development, and stress tolerance in biological systems.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole derivatives display potent antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
4-(3-Aminopropyl)-1,3-thiazol-2-amineS. aureus32Bactericidal
4-(3-Aminopropyl)-1,3-thiazol-2-amineE. coli64Bactericidal
Thiazole Derivative AC. albicans42Fungicidal

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies demonstrate that it can induce cell cycle arrest in various cancer cell lines by disrupting tubulin polymerization .

Case Study: Anticancer Efficacy
A recent study evaluated the antiproliferative effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth at concentrations that did not affect normal cells .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
4-(3-Aminopropyl)-1,3-thiazol-2-amineSGC-790115Tubulin Inhibition
Thiazole Derivative BA549 (Lung Cancer)20Apoptosis Induction

Neuroprotective Effects

Research has indicated that thiazole derivatives may possess neuroprotective properties. For example, studies have shown that certain derivatives can protect neuronal cells from excitotoxicity induced by glutamate .

Pharmacokinetics

The pharmacokinetic profile of aminothiazole compounds typically includes rapid absorption and elimination from the body. These properties are essential for their potential therapeutic applications, particularly in conditions requiring quick action or minimal side effects.

Applications in Medicine and Industry

The diverse biological activities of this compound make it a valuable candidate for various applications:

  • Medicine : Ongoing research is exploring its use as a therapeutic agent for neurological disorders and cancer treatment.
  • Industry : The compound is being investigated for its potential in developing new materials, such as polymers and coatings due to its unique chemical properties.

Q & A

Q. What are the standard synthetic routes for 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride?

The synthesis of thiazol-2-amine derivatives typically involves condensation reactions. For example, analogous compounds are synthesized by refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . Another method employs POCl₃ as a reagent under controlled heating (e.g., 90°C for 3 hours) to form thiazole rings, with subsequent pH adjustment (8–9) to precipitate the product . For the target compound, similar protocols may involve reacting 3-aminopropylamine with thiazole precursors, followed by dihydrochloride salt formation via HCl treatment.

Q. How is this compound characterized to confirm structural integrity and purity?

Characterization methods include:

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in thiazol-2-amine derivatives) .
  • NMR spectroscopy : Confirms proton environments (e.g., amine and thiazole protons).
  • HPLC : Validates purity (≥98% as seen in related compounds) .
  • Elemental analysis : Verifies stoichiometry of the dihydrochloride salt.

Q. What are the primary biological targets or mechanisms associated with this compound?

While direct studies on the compound are limited, structurally related thiazol-2-amine derivatives exhibit bioactivity through receptor antagonism. For instance, a 2-aminothiazole derivative acts as a corticotropin-releasing factor (CRF₁) receptor antagonist, modulating stress responses and neurotransmitter release . The aminopropyl side chain may facilitate interactions with polyamine-binding sites in enzymes or receptors, influencing cellular processes like apoptosis or ion channel regulation .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability, impurities, or differential binding affinities. Strategies include:

  • Orthogonal assays : Validate activity across multiple platforms (e.g., cAMP inhibition, receptor binding, and in vivo models) .
  • Purity verification : Use HPLC or mass spectrometry to rule out degradation products .
  • Computational docking : Predict binding modes to identify critical interactions (e.g., hydrogen bonding with CRF₁ receptor residues) .

Q. What computational approaches are suitable for studying its electronic properties and interactions?

Density Functional Theory (DFT) is widely used to analyze electronic structure, thermochemistry, and reaction pathways. For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict ionization potentials and bond dissociation energies with high accuracy (<3 kcal/mol error) . Molecular dynamics (MD) simulations further elucidate solvation effects and ligand-receptor dynamics, particularly for aminopropyl-thiazole interactions in aqueous environments .

Q. How can aqueous stability be optimized for in vitro assays?

As a dihydrochloride salt, the compound is inherently water-soluble. Stability can be enhanced by:

  • pH buffering : Maintain physiological pH (7.4) to prevent amine protonation shifts.
  • Lyophilization : Store as a freeze-dried powder to minimize hydrolysis.
  • Chelating agents : Add EDTA to counteract metal-catalyzed degradation. Stability studies should monitor degradation via HPLC and LC-MS under accelerated conditions (e.g., 40°C/75% humidity) .

Methodological Considerations

  • Synthetic scalability : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to improve yield .
  • Crystallography challenges : Use synchrotron radiation for high-resolution data collection if crystals are small or weakly diffracting .
  • Biological assays : Pair CRF₁ receptor binding studies with functional assays (e.g., ACTH secretion inhibition) to confirm antagonism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Reactant of Route 2
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride

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